molecular formula C23H21Cl2N3O B2611377 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338412-02-5

3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

Cat. No.: B2611377
CAS No.: 338412-02-5
M. Wt: 426.34
InChI Key: WTAXLDORDCGBQH-UHFFFAOYSA-N
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Description

3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is an intriguing compound with potential applications in various fields. As a derivative of benzimidazole and pyridinone, its structure suggests complex chemical behavior and potential biological activities. The compound's core framework is benzimidazole, which is known for its biological activities.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone involves multiple steps. The initial step typically involves the preparation of the benzimidazole moiety, followed by the introduction of dichloro substituents at specific positions. The synthesis of the pyridinone part comes next, and finally, these two components are fused using suitable coupling agents and conditions.

Industrial production methods: For large-scale production, optimization of the reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Industrial methods often employ more robust processes to ensure high yields and purity, minimizing by-products and waste.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The benzimidazole moiety may undergo oxidation reactions leading to various oxidized products.

  • Reduction: Reduction of the dichloro substituents can occur under specific conditions, altering the compound's properties.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing modification of the tert-butylbenzyl and dichloro groups.

Common reagents and conditions used in these reactions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like amines and thiols; electrophiles like alkyl halides.

Major products formed from these reactions:

  • Oxidized benzimidazoles

  • Reduced derivatives with modified dichloro groups

  • Substituted products with different functional groups at the tert-butyl or benzimidazole positions.

Scientific Research Applications

3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone has shown promise in several scientific areas:

Chemistry: Its unique structure makes it an interesting subject for studies in organic synthesis and medicinal chemistry.

Biology: Research indicates potential biological activity, making it a candidate for studies in enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.

Medicine: Due to its biological activity, it might be explored as a lead compound in drug development for various therapeutic areas.

Industry: Its stability and reactivity may lead to applications in materials science and industrial catalysts.

Mechanism of Action

The mechanism by which 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exerts its effects is complex:

  • Molecular targets: It may interact with specific enzymes or receptors due to its structural features, potentially inhibiting or activating biological pathways.

  • Pathways involved: The compound might affect pathways related to cell growth, signal transduction, or metabolism, depending on its biological activity.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as other benzimidazole derivatives or pyridinones, 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone stands out due to:

  • The specific arrangement of substituents, which may confer unique biological activities.

  • The combination of benzimidazole and pyridinone moieties, which is less common and potentially more versatile.

Similar compounds include:

  • Benzimidazole derivatives with different substituents.

  • Pyridinone-based compounds with similar applications but varying structures.

Properties

IUPAC Name

3-[1-[(4-tert-butylphenyl)methyl]-5,6-dichlorobenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O/c1-23(2,3)15-8-6-14(7-9-15)13-28-20-12-18(25)17(24)11-19(20)27-21(28)16-5-4-10-26-22(16)29/h4-12H,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAXLDORDCGBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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